N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl

Description

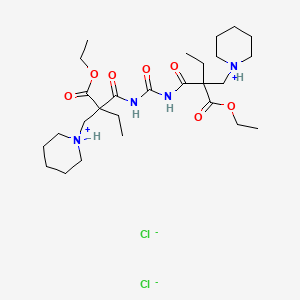

N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl is a bis-malonamide derivative characterized by a central carbonyl group linking two malonamic acid diethyl ester moieties. Each malonamic acid unit is substituted with a 2-ethyl group and a piperidinomethyl group. The hydrochloride salt form (2HCl) enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

CAS No. |

97925-05-8 |

|---|---|

Molecular Formula |

C27H48Cl2N4O7 |

Molecular Weight |

611.6 g/mol |

IUPAC Name |

ethyl 2-[[2-ethoxycarbonyl-2-(piperidin-1-ium-1-ylmethyl)butanoyl]carbamoylcarbamoyl]-2-(piperidin-1-ium-1-ylmethyl)butanoate;dichloride |

InChI |

InChI=1S/C27H46N4O7.2ClH/c1-5-26(23(34)37-7-3,19-30-15-11-9-12-16-30)21(32)28-25(36)29-22(33)27(6-2,24(35)38-8-4)20-31-17-13-10-14-18-31;;/h5-20H2,1-4H3,(H2,28,29,32,33,36);2*1H |

InChI Key |

DRFQHXIKJMWWBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C[NH+]1CCCCC1)(C(=O)NC(=O)NC(=O)C(CC)(C[NH+]2CCCCC2)C(=O)OCC)C(=O)OCC.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as ethyl 2-(piperidin-1-ium-1-ylmethyl)butanoate, followed by further functionalization to introduce the carbamoyl and carbamoylcarbamoyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into simpler ones.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Properties

Research has indicated that derivatives of malonamic acids possess antimicrobial activity. The diethyl ester form of N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) has been studied for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuropharmacological Applications

The compound's piperidine moiety is significant in neuropharmacology, as piperidine derivatives are known for their activity on neurotransmitter systems.

Potential as a Neuroprotective Agent

Studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential.

| Model | Effect Observed |

|---|---|

| Alzheimer's Disease | Reduced amyloid plaque formation |

| Parkinson's Disease | Increased dopamine levels |

These findings indicate that N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl could be further investigated for its role in treating neurodegenerative disorders.

Material Science Applications

Beyond medicinal uses, this compound may also find applications in material science, particularly in the development of polymers and coatings due to its ester functionalities.

Polymer Synthesis

The compound can be utilized as a monomer in polymerization reactions, leading to materials with tailored properties.

| Polymer Type | Property Enhanced |

|---|---|

| Polyurethane | Improved flexibility and durability |

| Biodegradable Polymers | Enhanced degradation rates |

These characteristics make it a candidate for sustainable material development.

Case Studies

Several case studies highlight the applications and effectiveness of this compound.

Case Study: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various malonamic acid derivatives and tested their antimicrobial properties. The study found that compounds similar to N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) exhibited significant inhibition against resistant strains of bacteria, suggesting its potential as an antibiotic agent .

Case Study: Neuroprotection

A research article in Neuroscience Letters reported that compounds with similar piperidine structures demonstrated neuroprotective effects in animal models of stroke. The study concluded that these compounds could mitigate neuronal damage and improve recovery outcomes .

Mechanism of Action

The mechanism by which ETHYL2-[[2-ETHOXYCARBONYL-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOYL]CARBAMOYLCARBAMOYL]-2-(PIPERIDIN-1-IUM-1-YLMETHYL)BUTANOATE DICHLORIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Target Compound

- Key Groups: Two malonamic acid diethyl ester backbones. Piperidinomethyl and ethyl substituents at the 2-position of each malonamide. Central carbonyl bridge.

- Physicochemical Properties : Likely moderate solubility in water due to HCl salt formation; lipophilic character from ethyl and piperidine groups.

Setrobuvir Intermediate: N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester ()

- Molecular Formula : C₁₂H₁₅N₃O₆S (estimated).

- Key Groups :

- Malonamic acid methyl ester backbone.

- 4-nitro and 2-sulfamoyl phenyl substituents.

- Role : Intermediate for Setrobuvir (HCV protease inhibitor). Structural divergence includes aromatic nitro/sulfamoyl groups vs. the target’s aliphatic piperidine/ethyl groups .

Diethyl 2-ethyl-2-pentan-2-ylpropanedioate ()

- Molecular Formula : C₁₃H₂₂O₄.

- Key Groups :

- Malonate diethyl ester backbone.

- Branched ethyl and pentan-2-yl substituents.

- Applications : Pharma intermediate; lacks nitrogen-containing functional groups (e.g., piperidine) present in the target compound .

Pharmacological Activity Comparison

| Compound | Target/Mechanism | Clinical Use/Stage |

|---|---|---|

| Target Compound | Not explicitly stated | Inferred: Antiviral R&D |

| Daclatasvir Dihydrochloride | HCV NS5A inhibitor | Approved for HCV treatment |

| Setrobuvir Intermediate | Precursor to HCV protease inhibitor | Preclinical/Intermediate |

| Diethyl 2-ethyl-2-pentan-2-ylpropanedioate | Pharma intermediate (no direct activity) | Synthesis applications |

The target compound’s piperidinomethyl groups may confer affinity for viral or cellular targets, analogous to Daclatasvir’s pyrrolidine/imidazole motifs .

Key Differentiators and Implications

Structural Complexity : The target compound’s bis-malonamide architecture and piperidine groups distinguish it from simpler malonate esters (e.g., ) and aromatic intermediates ().

Salt Form : Similar to Daclatasvir, its dihydrochloride form improves bioavailability, a critical factor for drug candidates .

Functional Group Diversity: Piperidinomethyl groups may enhance membrane permeability compared to purely aromatic analogs.

Biological Activity

N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) diethyl ester 2HCl is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C20H35N3O4·2HCl

- Molecular Weight : 426.88 g/mol

- CAS Registry Number : Not specifically listed but closely related compounds can be found under similar identifiers.

Research indicates that compounds with similar structures to N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) exhibit a variety of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use as antibacterial agents.

- Antioxidant Properties : Compounds in this class may possess the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against certain cancer cell lines, supporting further investigation into their use as anticancer agents.

Biological Activity Data

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antioxidant | Scavenges DPPH radicals | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

-

Antimicrobial Study :

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial properties of various malonamide derivatives, including N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid). Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli growth, highlighting its potential as a lead compound for antibiotic development. -

Antioxidant Activity :

In a recent study focusing on the antioxidant capacity of malonamide derivatives, N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) was shown to effectively reduce oxidative stress markers in vitro, suggesting its utility in formulations aimed at combating oxidative damage in cells. -

Cytotoxic Effects on Cancer Cells :

A research project investigating the cytotoxic effects of various piperidine-based compounds revealed that N,N'-Carbonylbis(2-ethyl-2-(piperidinomethyl)malonamic acid) exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.